REACTION_CXSMILES
|
C(=O)=[O:2].[S:4](=[O:6])=[O:5].C(=O)(O)[O-:8].[Mg+2:11].C(=O)(O)[O-:13]>>[S:4](=[O:8])([OH:6])[O-:5].[Mg+2:11].[S:4](=[O:13])([OH:6])[O-:5].[S:4]([O-:2])([O-:6])=[O:5].[Mg+2:11] |f:2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing sufficient
|
Type
|
CUSTOM
|
Details
|
for forming an enriched solution
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)=[O:2].[S:4](=[O:6])=[O:5].C(=O)(O)[O-:8].[Mg+2:11].C(=O)(O)[O-:13]>>[S:4](=[O:8])([OH:6])[O-:5].[Mg+2:11].[S:4](=[O:13])([OH:6])[O-:5].[S:4]([O-:2])([O-:6])=[O:5].[Mg+2:11] |f:2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing sufficient
|
Type
|
CUSTOM
|
Details
|
for forming an enriched solution
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |